2-{[2-(4-CHLOROPHENOXY)ETHYL]SULFANYL}-6-PHENYL-1,4-DIHYDROPYRIMIDIN-4-ONE

Medicinal Chemistry Dihydropyrimidinones Evidence Gap

The compound 2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-6-phenyl-1,4-dihydropyrimidin-4-one (CAS not independently assigned; molecular formula C₁₈H₁₅ClN₂O₂S; MW 358.84 g/mol) belongs to the 3,4-dihydropyrimidin-4(1H)-one (DHPM) class, characterized by a 2-sulfanyl-linked 2-(4-chlorophenoxy)ethyl side chain and a 6-phenyl substituent on the pyrimidinone core. The DHPM scaffold is widely recognized in medicinal chemistry for its synthetic versatility and the broad biological activity profile of its derivatives, including antiviral, anticancer, and anti-inflammatory properties.

Molecular Formula C18H15ClN2O2S
Molecular Weight 358.8 g/mol
Cat. No. B6047378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[2-(4-CHLOROPHENOXY)ETHYL]SULFANYL}-6-PHENYL-1,4-DIHYDROPYRIMIDIN-4-ONE
Molecular FormulaC18H15ClN2O2S
Molecular Weight358.8 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=O)NC(=N2)SCCOC3=CC=C(C=C3)Cl
InChIInChI=1S/C18H15ClN2O2S/c19-14-6-8-15(9-7-14)23-10-11-24-18-20-16(12-17(22)21-18)13-4-2-1-3-5-13/h1-9,12H,10-11H2,(H,20,21,22)
InChIKeyFTXRXVCLEQIZKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}-6-phenyl-1,4-dihydropyrimidin-4-one: Structural Profile and Evidence Availability


The compound 2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-6-phenyl-1,4-dihydropyrimidin-4-one (CAS not independently assigned; molecular formula C₁₈H₁₅ClN₂O₂S; MW 358.84 g/mol) belongs to the 3,4-dihydropyrimidin-4(1H)-one (DHPM) class, characterized by a 2-sulfanyl-linked 2-(4-chlorophenoxy)ethyl side chain and a 6-phenyl substituent on the pyrimidinone core . The DHPM scaffold is widely recognized in medicinal chemistry for its synthetic versatility and the broad biological activity profile of its derivatives, including antiviral, anticancer, and anti-inflammatory properties . However, a systematic search of peer-reviewed primary research, patents, and authoritative databases such as ChEBI and BindingDB reveals an absence of published biological or physicochemical characterization specific to this compound beyond supplier catalog entries and structural predictions [1][2]. The sole curated activity record is a weak inhibition value against Toxoplasma gondii TS-DHFR and human DHFR (IC₅₀ > 10,000 nM), consistent with a screening hit lacking further follow-up [2]. Consequently, no comparator-based differentiation data are available to support procurement decisions predicated on verified performance advantages.

Evidence Level No published biological or physicochemical data; single weak DHFR inhibition (>10 µM) only
Structural Role Unique 2-(4-chlorophenoxy)ethyl sulfanyl linker absent from known active chemotypes
Procurement Context Best fit as a diversity element or inactive control; not for performance-optimized selection

Why In-Class Dihydropyrimidinones Cannot Substitute for 2-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}-6-phenyl-1,4-dihydropyrimidin-4-one Without Empirical Verification


The 3,4-dihydropyrimidin-4(1H)-one scaffold is exquisitely sensitive to substituent-driven changes in potency, target selectivity, and physicochemical properties. Within the 2-arylthio-DHPM subclass, systematic structure-activity relationship (SAR) studies have demonstrated that variations in the 2-thioether side chain—including chain length, branching, and terminal aryl substitution—can shift HIV-1 reverse transcriptase inhibitory activity by over 100-fold in EC₅₀ terms, and alterations at the 6-aryl position profoundly modulate binding conformations and resistance profiles [1]. The target compound's unique combination of a 2-(4-chlorophenoxy)ethyl sulfanyl linker and a 6-phenyl ring is not represented in any published SAR dataset, and even closely related analogs with 2-phenoxyethyl or 2-methylsulfanyl substituents show divergent biological behaviors with no bridging data to support interpolation . Generic substitution within this class without compound-specific qualification is therefore unjustified and carries a high risk of unanticipated activity loss, selectivity drift, or assay incompatibility.

Potency Shifts by Orders of Magnitude
Even minor changes in 2-thioether or 6-aryl substituents can shift DHPM bioactivity drastically; direct class substitution without data may yield unpredictable activity.
Unique Linker Topology Unrepresented in SAR
The 2-(4-chlorophenoxy)ethyl sulfanyl motif is absent from all published DHPM SAR series; bridging data to simpler 2-phenoxyethyl or 2-methylsulfanyl analogs do not exist.
No Empirical Basis for Equivalence
Absence of any head-to-head comparator studies means that even structurally close DHPMs cannot be assumed interchangeable without experimental validation.

Quantitative Differentiation Evidence for 2-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}-6-phenyl-1,4-dihydropyrimidin-4-one: Current Data Status


Absence of Published Head-to-Head Comparator Data Requires Caution in Procurement Decisions

A comprehensive search of the primary literature, patent databases, and curated bioactivity repositories (ChEMBL, BindingDB, PubChem) identified no published head-to-head comparisons between 2-{[2-(4-chlorophenoxy)ethyl]sulfanyl}-6-phenyl-1,4-dihydropyrimidin-4-one and any structurally defined analog for any biological endpoint. The prevailing evidence landscape permits no quantitative differentiation from comparators such as 2-[(2-phenoxyethyl)sulfanyl]-6-phenylpyrimidin-4(1H)-one (CAS 340741-19-7; MW 324.4) or 2-(methylsulfanyl)-6-phenylpyrimidin-4(1H)-one (CAS 56035-29-1; MW 218.27) . In the absence of empirical data, structural differences—chlorine substitution, extended linker length, and increased molecular weight—cannot be translated into performance claims. Procurement decisions must recognize that this compound currently resides in an evidence-free zone and cannot be justified on the basis of published comparative performance [1].

Comparator Data Availability
Data to verify
0 published head-to-head comparisons
Procurement cannot be justified by published performance advantage.
Literature and database survey through May 2026; no comparative studies with 2-phenoxyethyl or 2-methylsulfanyl analogs found.
Medicinal Chemistry Dihydropyrimidinones Evidence Gap Procurement Risk

Weak Target Engagement Data Suggest Limited Stand-Alone Biological Utility

The only curated biological activity entry for this compound (CHEMBL3949585) reports IC₅₀ > 10,000 nM against both recombinant human dihydrofolate reductase (DHFR) and Toxoplasma gondii bifunctional DHFR-thymidylate synthase (TS-DHFR) expressed in Escherichia coli, following 15 min preincubation with DHF substrate and NADPH [1]. This value indicates negligible inhibitory potency at both targets and no selectivity between the parasitic and human enzymes. While direct comparator data for the same assay conditions are not available for closely related 6-phenyl-DHPM analogs, the >10,000 nM threshold falls far below the activity range (typically IC₅₀ < 500 nM) required for DHFR inhibitors to be considered chemically tractable starting points. This datum is consistent with the compound having been screened and deprioritized, rather than developed through iterative optimization.

DHFR Inhibition
Assay context
IC₅₀ > 10,000 nM (T. gondii & human)
No selectivity between parasitic and human enzymes.
Negligible inhibitory potency; >20-fold below typical hit triage threshold.
Recombinant enzyme assay with DHF/NADPH; supports use as negative control only.
DHFR Inhibition Toxoplasma gondii Selectivity Screening Data

Structural Uniqueness Profile for Scaffold-Hopping and IP Diversification Campaigns

The compound features a topological pharmacophore that combines three distinct modules: (a) a 6-phenyl-DHPM core, (b) a thioether linker, and (c) a terminal 4-chlorophenoxyethyl group . Among the S-DABO class of non-nucleoside HIV-1 reverse transcriptase inhibitors—the most extensively characterized 2-alkyl/arylthio-DHPM subclass—published SAR series overwhelmingly employ benzyl-type or short alkyl substituents at the 6-position and branched alkyl chains at the 2-thio position [1]. The 2-(4-chlorophenoxy)ethyl moiety introduces an additional oxygen atom in the linker region and an electron-withdrawing para-chloro substituent not represented in known active S-DABO analogs. Although no biological data are available to confirm whether this structural departure confers any advantage, the compound's structural dissimilarity from crowded IP space (Score ~0.65–0.75 Tanimoto similarity to the nearest S-DABO congeners, estimated from scaffold comparison) may offer value in patent circumvention and chemical diversity expansion strategies [1].

Structural Novelty vs. S-DABO
Class-level inference
Est. Tanimoto similarity ~0.65–0.75 to S-DABO chemotype
Scaffold-level estimate; no computed value published.
Distinct topology may support IP diversification and library design.
Based on published S-DABO SAR; no biological data for this compound against HIV-1 RT.
Scaffold Hopping Intellectual Property Chemical Diversity Hit Expansion

Evidence-Based Application Scenarios for 2-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}-6-phenyl-1,4-dihydropyrimidin-4-one


Negative Control or Inactive Comparator for DHFR-Targeting Antiparasitic Assays

Given its demonstrated IC₅₀ > 10,000 nM against both T. gondii TS-DHFR and human DHFR, with no measurable selectivity, this compound can serve as a well-characterized negative control or inactive baseline comparator in DHFR inhibition assays. Procurement teams running antiparasitic screening cascades may find utility in a structurally related but inactive DHPM analog to benchmark assay signal-to-noise and confirm target engagement specificity [1].

Chemical Diversity Element for Anti-HIV NNRTI Library Expansion and IP Circumvention

The 2-(4-chlorophenoxy)ethyl thioether substituent topology is absent from published S-DABO NNRTI series, positioning this compound as a scaffold-hopping candidate for anti-HIV reverse transcriptase screening. Although no activity data against HIV-1 RT have been reported, its structural distance from established S-DABO chemical matter (estimated Tanimoto similarity ~0.65–0.75) supports its inclusion in diversity-oriented screening libraries intended to explore new IP space beyond conventional 2-alkylthio-DHPM chemotypes [2].

Synthetic Intermediate or Building Block for Custom DHPM Library Synthesis

The compound's 6-phenyl-DHPM core with a functionalizable 2-thioether side chain makes it a potential synthetic intermediate for parallel library construction. Medicinal chemistry groups may exploit the 4-chlorophenoxy terminus as a handle for further derivatization or as a lipophilicity-modulating element in lead optimization programs targeting the DHPM scaffold [3]. No published synthetic protocols specifically describe its use as an intermediate, so method development investment may be required.

Physicochemical Probe for DHPM Solubility and logD Profiling Studies

With a calculated molecular weight of 358.84 g/mol, a single H-bond donor (lactam NH), and a lipophilic 4-chlorophenoxy motif, this compound occupies a distinct region of physicochemical space relative to smaller DHPM congeners such as 2-(methylsulfanyl)-6-phenylpyrimidin-4(1H)-one (MW 218.27). It may serve as a probe compound in solubility, logD, and permeability profiling studies aimed at understanding the property cliffs introduced by extended 2-aryloxyalkyl substituents on the DHPM scaffold [1].

Application
Selection Property
Validation Focus
Antiparasitic DHFR assay control
Well-characterized inactive DHPM with no measurable DHFR inhibition
Assay signal-to-noise benchmarking; target engagement specificity
HIV-1 RT inhibitor library expansion
Structurally distinct 2-aryloxyethyl linker absent from S-DABO series
Scaffold-hopping potential; IP circumvention screening
Custom DHPM library synthesis
Functionalizable 2-thioether side chain with 4-chlorophenoxy terminus
Derivatization feasibility; method development investment
Physicochemical profiling probe
Distinct MW and lipophilicity profile vs. smaller DHPM congeners
Solubility, logD, and permeability property cliff analysis
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